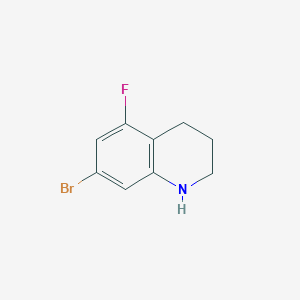
7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. It is characterized by the presence of bromine and fluorine atoms at the 7th and 5th positions, respectively, on the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline typically involves the bromination and fluorination of tetrahydroquinoline derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions at the bromine or fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-1,2,3,4-tetrahydroquinoline
- 7-Fluoro-1,2,3,4-tetrahydroquinoline
- 5,7-Dibromo-1,2,3,4-tetrahydroquinoline
Uniqueness
7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and fluorine atoms on the quinoline ring, which can impart distinct chemical and biological properties compared to its analogs. This dual substitution can influence the compound’s reactivity, stability, and interaction with biological targets .
Propriétés
Formule moléculaire |
C9H9BrFN |
|---|---|
Poids moléculaire |
230.08 g/mol |
Nom IUPAC |
7-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C9H9BrFN/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5,12H,1-3H2 |
Clé InChI |
IQCLVGHRLJRFNH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C(C=C2F)Br)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-[[(2,5-Dichloroanilino)-sulfanylmethyl]amino]-4-piperidin-1-ylphenyl]ethanone](/img/structure/B12279509.png)
![1-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol](/img/structure/B12279512.png)
![(3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-nitroso-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid](/img/structure/B12279519.png)
![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B12279522.png)


![2-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12279538.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B12279541.png)
![5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene](/img/structure/B12279548.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-3-carboxamide](/img/structure/B12279562.png)
